N-(2-phenylethyl)-4-(1,3-thiazol-2-yloxy)benzamide
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Overview
Description
N-(2-phenylethyl)-4-(1,3-thiazol-2-yloxy)benzamide is an organic compound with the molecular formula C18H16N2O2S and a molecular weight of 324.4 This compound features a benzamide core linked to a thiazole ring via an ether linkage, and a phenethyl group attached to the nitrogen atom of the benzamide
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has shown potential as an anti-inflammatory agent, with studies indicating its ability to inhibit COX-1 and COX-2 enzymes.
Medicine: Its anti-inflammatory properties make it a candidate for the development of new therapeutic agents.
Industry: The compound’s unique structure allows it to be used in the development of novel materials with specific properties.
Mechanism of Action
Target of Action
The primary targets of N-(2-phenylethyl)-4-(1,3-thiazol-2-yloxy)benzamide are the cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the conversion of arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin .
Mode of Action
This compound interacts with its targets, the COX enzymes, by inhibiting their activity . This inhibition prevents the conversion of arachidonic acid into inflammatory mediators, thereby reducing inflammation .
Biochemical Pathways
The compound affects the arachidonic acid pathway . By inhibiting the COX enzymes, it prevents the formation of prostaglandins, thromboxanes, and prostacyclin. These substances are involved in the inflammatory response, and their reduction leads to decreased inflammation .
Result of Action
The molecular and cellular effects of this compound’s action include the reduction of inflammation . By inhibiting the COX enzymes, the compound reduces the production of inflammatory mediators, leading to a decrease in inflammation .
Preparation Methods
The synthesis of N-(2-phenylethyl)-4-(1,3-thiazol-2-yloxy)benzamide typically involves the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The intermediate compounds are then treated with appropriate reagents to yield the final product. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine (TEA). The purity of the synthesized compounds is usually confirmed through techniques such as IR, 1H NMR, 13C NMR, and mass spectrometry .
Chemical Reactions Analysis
N-(2-phenylethyl)-4-(1,3-thiazol-2-yloxy)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The thiazole ring in the compound can undergo electrophilic substitution reactions, particularly at the C-5 position, due to its aromatic nature.
Comparison with Similar Compounds
N-(2-phenylethyl)-4-(1,3-thiazol-2-yloxy)benzamide can be compared with other benzamide and thiazole derivatives:
N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides: These compounds also exhibit anti-inflammatory properties but differ in their substitution patterns and molecular targets.
N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides: Similar to the previous compounds, these derivatives have shown potential in inhibiting COX enzymes but with different efficacy and selectivity.
Properties
IUPAC Name |
N-(2-phenylethyl)-4-(1,3-thiazol-2-yloxy)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2S/c21-17(19-11-10-14-4-2-1-3-5-14)15-6-8-16(9-7-15)22-18-20-12-13-23-18/h1-9,12-13H,10-11H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQQRQVKDDDCJHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)C2=CC=C(C=C2)OC3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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